Nonane

Beschreibung

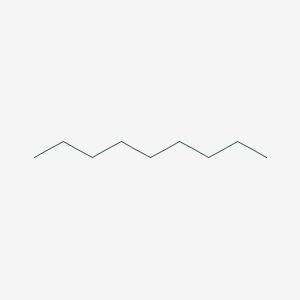

Structure

3D Structure

Eigenschaften

IUPAC Name |

nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMMITUMNQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20, Array | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nonane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nonane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025796 | |

| Record name | Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-84-2, 61193-19-9, 66039-00-7 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodyne S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066039007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9W3VH6G10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RA5D4EB8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane, a linear alkane hydrocarbon, is a significant component in various industrial and research applications. Its well-defined chemical and physical properties, coupled with its simple molecular structure, make it a valuable compound in fields ranging from fuel technology to solvent chemistry and as a reference standard in analytical sciences. This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of this compound, including detailed experimental methodologies for their determination, presented in a format tailored for scientific professionals.

Molecular Structure and Identification

This compound is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms linked by single bonds. Its fundamental identifiers and structural details are crucial for its accurate application in research and development.

The straight-chain isomer, n-nonane, is the most common form. However, this compound also exists in numerous branched isomers, which exhibit variations in their physical and chemical properties.[1][2][3] this compound has 35 structural isomers.[1][2][3]

Table 1: Molecular Identification of n-Nonane

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₀[1][4][5] |

| CAS Number | 111-84-2[1][6][7] |

| Molar Mass | 128.26 g/mol [1][6][8] |

The molecular structure of n-nonane consists of a nine-carbon chain with hydrogen atoms saturating the remaining carbon valencies. Each carbon atom in the chain is sp³ hybridized, resulting in a tetrahedral geometry for each carbon center.[9]

Physicochemical Properties

The physicochemical properties of this compound are critical for its use as a solvent, fuel component, and in various chemical syntheses. These properties are summarized in the tables below, with data presented for the straight-chain isomer, n-nonane.

Table 2: Physical and Thermodynamic Properties of n-Nonane

| Property | Value |

| Appearance | Colorless liquid[1][6] |

| Odor | Gasoline-like[1][6] |

| Density | 0.718 g/mL at 20°C[1][6][7] |

| Melting Point | -53.5 °C[1][10] |

| Boiling Point | 150.8 °C[1][7][11] |

| Flash Point | 31 °C (87.8 °F)[7][12] |

| Vapor Pressure | 0.59 kPa at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.405[1][13] |

Table 3: Solubility of n-Nonane

| Solvent | Solubility |

| Water | Insoluble (practically)[5][6][10] |

| Organic Solvents (e.g., ethanol, ether, benzene) | Miscible/Soluble[7][14][15] |

Experimental Protocols

Accurate determination of the chemical properties of this compound relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties.

Density Determination

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1][6][10]

Procedure:

-

A small volume of the liquid sample (approximately 1-2 mL) is injected into a U-shaped oscillating sample tube.[6]

-

The tube is maintained at a constant, specified temperature.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample.[6]

-

The apparatus is calibrated using fluids of known density, such as dry air and high-purity water.

Boiling Point Determination

Method: OECD Guideline 103 - Boiling Point.[5][7][12]

Procedure (Ebulliometer Method):

-

The ebulliometer is filled with the substance to be tested.

-

The substance is heated, and the temperature and pressure are continuously measured.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][7]

-

For high-purity substances, the boiling temperature will remain constant from the initial boiling to the end of the determination.

Melting Point Determination

Method: OECD Guideline 102 - Melting Point/Melting Range.[16][17][18]

Procedure (Capillary Tube Method):

-

A small, finely powdered sample of the solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in a suitable heating apparatus (e.g., a melting point apparatus with a heated block or an oil bath).[19][20]

-

The temperature is raised at a slow, controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[19][20] For a pure substance, this range is typically narrow.

Water Solubility Determination

Method: OECD Guideline 105 - Water Solubility.[4][8][15]

Procedure (Flask Method for substances with solubility > 10⁻² g/L):

-

A sufficient amount of the substance is added to a flask containing purified water to achieve a saturated solution.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The solution is then centrifuged or filtered to remove any undissolved substance.

-

The concentration of the substance in the aqueous solution is determined by a suitable analytical method (e.g., gas chromatography).[4]

Isomeric Structures of this compound

This compound has 35 structural isomers, which are compounds with the same molecular formula (C₉H₂₀) but different structural arrangements of atoms.[1][2][3] These isomers can be broadly categorized based on the length of their longest carbon chain. The presence and position of branches significantly influence the physical properties, such as boiling point and octane rating.

Caption: Logical relationship of n-nonane and its branched isomers.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and molecular structure of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a basis for the accurate and reproducible measurement of these properties. The visualization of its isomeric forms highlights the structural diversity of this alkane. For researchers, scientists, and professionals in drug development, a thorough understanding of these fundamental aspects of this compound is essential for its effective and safe use in various scientific and industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. petrolube.com [petrolube.com]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Physical Characteristics of n-Nonane at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of n-nonane, a straight-chain alkane with the chemical formula C₉H₂₀. Understanding these properties as a function of temperature is critical for its application in research, chemical synthesis, and various industrial processes. This document summarizes experimental data, details the methodologies for their measurement, and provides a visual representation of the relationship between temperature and the physical state of n-nonane.

Quantitative Data on the Physical Properties of n-Nonane

The following tables summarize the temperature-dependent physical properties of n-nonane. These values have been compiled from various scientific sources and databases.

Table 1: Density of Liquid n-Nonane at Various Temperatures

| Temperature (°C) | Temperature (K) | Density (g/cm³) |

| -20 | 253.15 | 0.7536 |

| 0 | 273.15 | 0.7378 |

| 20 | 293.15 | 0.7184 |

| 25 | 298.15 | 0.7141 |

| 40 | 313.15 | 0.7027 |

| 60 | 333.15 | 0.6865 |

| 80 | 353.15 | 0.6698 |

| 100 | 373.15 | 0.6526 |

Table 2: Viscosity of Liquid n-Nonane at Various Temperatures

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) |

| -20 | 253.15 | 1.83 |

| 0 | 273.15 | 1.05 |

| 20 | 293.15 | 0.711 |

| 25 | 298.15 | 0.6696 |

| 40 | 313.15 | 0.53 |

| 60 | 333.15 | 0.41 |

| 80 | 353.15 | 0.33 |

| 100 | 373.15 | 0.27 |

Table 3: Surface Tension of Liquid n-Nonane at Various Temperatures

| Temperature (°C) | Temperature (K) | Surface Tension (mN/m) |

| 20 | 293.15 | 22.9 |

| 25 | 298.15 | 22.4 |

| 50 | 323.15 | 20.2 |

| 100 | 373.15 | 15.7 |

| 150 | 423.15 | 11.2 |

Table 4: Vapor Pressure of n-Nonane at Various Temperatures

The vapor pressure of n-nonane can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for n-nonane are:[1][2][3][4][5]

-

For the temperature range 219.7 K to 307.73 K:

-

A = 3.82489

-

B = 1492.928

-

C = -55.895

-

-

For the temperature range 343.49 K to 424.94 K:

-

A = 4.06245

-

B = 1430.377

-

C = -71.355

-

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |

| 20 | 293.15 | 0.45 |

| 40 | 313.15 | 1.37 |

| 60 | 333.15 | 3.6 |

| 80 | 353.15 | 8.2 |

| 100 | 373.15 | 17.1 |

| 120 | 393.15 | 32.9 |

| 140 | 413.15 | 59.0 |

| 150.8 | 423.95 | 101.325 (Boiling Point) |

Table 5: Isobaric Heat Capacity of Liquid n-Nonane at Various Temperatures

| Temperature (°C) | Temperature (K) | Isobaric Heat Capacity (J/mol·K) |

| -53.15 | 220 | 205.9 |

| 25 | 298.15 | 221.7 |

| 126.85 | 400 | 255.4 |

Experimental Protocols for Determination of Physical Properties

The following sections detail the methodologies for measuring the key physical properties of n-nonane.

Density Measurement

Method: Pycnometer Method

Principle: This gravimetric method determines the density of a liquid by measuring the mass of a known volume. A pycnometer is a glass flask with a precisely calibrated volume.

Apparatus:

-

Gay-Lussac pycnometer with a capillary stopper

-

Analytical balance (accuracy ±0.0001 g)

-

Thermostatic water bath (accuracy ±0.1 °C)

-

Calibrated thermometer

-

Syringe for sample introduction

Procedure:

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

The mass of the empty, dry pycnometer (m₀) is accurately determined using the analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and density, ensuring no air bubbles are present. The capillary stopper is inserted, and any excess water is carefully wiped from the outside.

-

The mass of the pycnometer filled with water (m₁) is measured. The volume of the pycnometer (V) at that temperature can then be calculated.

-

The pycnometer is emptied, cleaned, and dried again.

-

The pycnometer is then filled with n-nonane, and the same procedure of filling, capping, and wiping is followed.

-

The mass of the pycnometer filled with n-nonane (m₂) is measured.

-

The density of n-nonane (ρ) is calculated using the formula: ρ = (m₂ - m₀) / V.

-

Measurements are repeated at different temperatures by placing the filled pycnometer in the thermostatic water bath until thermal equilibrium is reached before weighing.

Viscosity Measurement

Method: Capillary Viscometer (Ostwald or Ubbelohde type)

Principle: This method is based on Poiseuille's law for laminar flow through a capillary. The time it takes for a fixed volume of liquid to flow through a capillary of known dimensions under a known pressure head is proportional to its kinematic viscosity.

Apparatus:

-

Ubbelohde capillary viscometer

-

Thermostatic water bath with a transparent window

-

Calibrated stopwatch

-

Pipette and suction bulb

Procedure:

-

The viscometer is cleaned with a chromic acid solution, followed by distilled water and acetone, and then dried.

-

A specific volume of n-nonane is introduced into the larger reservoir of the viscometer using a pipette.

-

The viscometer is vertically mounted in the thermostatic water bath, ensuring the capillary tube is submerged, and allowed to equilibrate at the desired temperature for at least 20 minutes.

-

Using a suction bulb, the n-nonane is drawn up through the capillary into the measuring bulb, above the upper timing mark.

-

The suction is removed, and the liquid is allowed to flow back down through the capillary under gravity.

-

The stopwatch is started when the meniscus of the n-nonane passes the upper timing mark and stopped when it passes the lower timing mark.

-

The measurement is repeated several times to ensure reproducibility, and the average flow time (t) is calculated.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer (determined using a standard liquid of known viscosity).

-

The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of n-nonane at the same temperature: η = ν * ρ.

Surface Tension Measurement

Method: Du Noüy Ring Tensiometer

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.

Apparatus:

-

Tensiometer with a platinum-iridium ring

-

Sample vessel

-

Micrometer stage to move the sample vessel

-

Thermostatic control for the sample

Procedure:

-

The platinum-iridium ring is meticulously cleaned, typically by flaming it to red heat to remove any organic contaminants.

-

The sample of n-nonane is placed in the vessel, and its temperature is allowed to stabilize.

-

The ring is suspended from the tensiometer's balance arm and positioned just above the liquid surface.

-

The sample vessel is raised using the micrometer stage until the ring is immersed in the n-nonane.

-

The stage is then slowly lowered, causing the ring to be pulled through the liquid surface, forming a meniscus.

-

As the stage is lowered further, the force exerted on the ring by the surface tension increases to a maximum just before the liquid film breaks.

-

The tensiometer records this maximum force (F).

-

The surface tension (γ) is calculated using the equation: γ = F / (4πR * f), where R is the radius of the ring and f is a correction factor that accounts for the shape of the meniscus.

Vapor Pressure Measurement

Method: Static Method

Principle: The static method involves placing the substance in a closed, evacuated container at a constant temperature and directly measuring the pressure exerted by the vapor in equilibrium with the liquid.

Apparatus:

-

Isoteniscope or a similar static vapor pressure apparatus

-

Vacuum pump

-

Pressure transducer or manometer

-

Thermostatic bath

-

Temperature and pressure sensors

Procedure:

-

A small amount of n-nonane is placed in the sample bulb of the isoteniscope.

-

The apparatus is connected to a vacuum pump, and the sample is degassed by repeated freezing, pumping, and thawing cycles to remove any dissolved air.

-

The sample bulb is then immersed in the thermostatic bath at the desired temperature.

-

The system is allowed to reach thermal and pressure equilibrium.

-

The vapor pressure of the n-nonane at that temperature is measured directly using the pressure transducer or manometer.

-

Measurements are repeated at various temperatures to obtain a vapor pressure curve.

Isobaric Heat Capacity Measurement

Method: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Analytical balance

-

A reference material with a known heat capacity (e.g., sapphire)

Procedure:

-

A baseline is established by running the DSC with empty sample and reference pans over the desired temperature range.

-

A known mass of a sapphire standard is placed in the sample pan, and the DSC is run again under the same conditions to obtain a calibration curve.

-

A known mass of n-nonane is hermetically sealed in an aluminum pan.

-

The sample pan with n-nonane and an empty reference pan are placed in the DSC.

-

The sample is heated at a constant rate over the desired temperature range, and the heat flow to the sample is measured relative to the reference.

-

The isobaric heat capacity (Cp) of n-nonane is calculated by comparing the heat flow of the sample to the heat flow of the sapphire standard and the baseline, taking into account the masses of the sample and the standard.

Visualization of Temperature-Dependent Physical State

The following diagram illustrates the relationship between temperature and the physical state of n-nonane at standard atmospheric pressure.

References

Navigating the Synthesis of High-Purity n-Nonane: A Technical Guide

For researchers, scientists, and professionals in drug development, the availability of high-purity n-nonane is critical for a range of applications, from its use as a solvent and in organic synthesis to its role as a chromatographic standard.[1][2] This technical guide provides an in-depth overview of common synthesis routes for producing high-purity n-nonane, complete with experimental methodologies, quantitative data, and process visualizations.

High-purity n-nonane, a linear alkane with the chemical formula C₉H₂₀, is a valuable chemical in various scientific fields.[2] Its synthesis can be approached through several established organic chemistry reactions. The choice of method often depends on factors such as the desired purity, scale of production, and the availability of starting materials. This guide will explore three primary strategies for n-nonane synthesis: the Corey-House synthesis, the reduction of 9-carbon carbonyl compounds, and the catalytic hydrogenation of 1-nonene. Additionally, it will detail essential purification techniques to achieve high-purity grades of n-nonane.

Key Synthesis Routes for n-Nonane

The synthesis of n-nonane, an unsymmetrical alkane, can be effectively achieved through methods that allow for the coupling of different alkyl groups.

Corey-House Synthesis

The Corey-House synthesis is a versatile and widely used method for the formation of alkanes by coupling two different alkyl groups.[3][4] This reaction utilizes a lithium dialkylcuprate (Gilman) reagent, which is known for its high efficiency in forming carbon-carbon bonds.[5]

Reaction Scheme:

The synthesis of n-nonane via the Corey-House reaction can be envisioned by coupling a butyl group with a pentyl group. A potential pathway involves the reaction of lithium dibutylcuprate with 1-bromopentane.

Experimental Protocol:

-

Preparation of Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place lithium metal in dry diethyl ether. Add 1-bromobutane dropwise to the suspension. The reaction is initiated by gentle heating and then maintained at reflux until the lithium is consumed, yielding a solution of butyllithium.

-

Formation of Lithium Dibutylcuprate (Gilman Reagent): In a separate flask under a nitrogen atmosphere, suspend copper(I) iodide in dry diethyl ether and cool the mixture to 0°C. Add the previously prepared butyllithium solution dropwise while maintaining the temperature at 0°C. The formation of the Gilman reagent, lithium dibutylcuprate, is indicated by a color change.

-

Coupling Reaction: To the freshly prepared Gilman reagent at 0°C, add 1-bromopentane dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude n-nonane is purified.

| Parameter | Value |

| Reactants | Butyllithium, Copper(I) Iodide, 1-Bromopentane |

| Solvent | Dry Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature |

| Purity (Post-Purification) | >99% achievable |

Table 1: Summary of Corey-House Synthesis Parameters for n-Nonane.

Caption: Corey-House synthesis workflow for n-nonane.

Reduction of 9-Carbonyl Compounds

Another common route to alkanes is the reduction of aldehydes or ketones. For the synthesis of n-nonane, suitable starting materials would be nonanal or 2-nonanone. Two classical reduction methods are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the reduction of the carbonyl group of an aldehyde or ketone to a methylene group using hydrazine (N₂H₄) in the presence of a strong base, typically potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.

Clemmensen Reduction: This reaction reduces aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

Experimental Protocol (Wolff-Kishner Reduction of 2-Nonanone):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nonanone, hydrazine hydrate, and diethylene glycol.

-

Reaction: Add potassium hydroxide pellets to the mixture and heat the solution to reflux for a specified period.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent such as pentane. The organic extracts are combined, washed with water and brine, and dried over a drying agent.

-

Purification: The solvent is removed, and the resulting crude n-nonane is purified by fractional distillation.

| Parameter | Value |

| Starting Material | 2-Nonanone |

| Reagents | Hydrazine Hydrate, Potassium Hydroxide |

| Solvent | Diethylene Glycol |

| Reaction Temperature | Reflux (~200°C) |

| Purity (Post-Purification) | >98% achievable |

Table 2: Summary of Wolff-Kishner Reduction Parameters for n-Nonane Synthesis.

Caption: Reduction pathways from 2-nonanone to n-nonane.

Catalytic Hydrogenation of 1-Nonene

Catalytic hydrogenation is a straightforward method for converting alkenes to alkanes. The hydrogenation of 1-nonene in the presence of a metal catalyst provides a direct route to n-nonane.

Experimental Protocol:

-

Reaction Setup: A solution of 1-nonene in a suitable solvent, such as ethanol or ethyl acetate, is placed in a hydrogenation apparatus. A catalytic amount of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.

-

Hydrogenation: The apparatus is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at a slightly elevated pressure) until the theoretical amount of hydrogen is consumed.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed by distillation to yield crude n-nonane.

-

Purification: The product is purified by fractional distillation to achieve high purity.

| Parameter | Value |

| Starting Material | 1-Nonene |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂) |

| Solvent | Ethanol or Ethyl Acetate |

| Reaction Conditions | Hydrogen atmosphere, Room Temperature |

| Purity (Post-Purification) | >99% achievable |

Table 3: Summary of Catalytic Hydrogenation Parameters for n-Nonane Synthesis.

Caption: Experimental workflow for catalytic hydrogenation.

Purification of n-Nonane

Achieving high purity is paramount for many applications of n-nonane. The crude product obtained from any of the above synthetic routes will likely contain unreacted starting materials, byproducts, and residual solvent. Several techniques can be employed for purification.

Fractional Distillation

Fractional distillation is the most common method for purifying volatile liquids with close boiling points.[6][7] For n-nonane (boiling point ~151 °C), a fractionating column with a sufficient number of theoretical plates is required to separate it from impurities.[6]

Experimental Protocol:

-

The crude n-nonane is placed in a round-bottom flask with a stir bar.

-

A fractionating column (e.g., Vigreux or packed column) is attached to the flask, followed by a distillation head, condenser, and receiving flask.

-

The flask is heated, and the mixture is distilled slowly. The reflux ratio should be carefully controlled to ensure good separation.

-

Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of n-nonane is collected as the pure product.

Urea Adduction

Urea adduction is a selective crystallization technique used to separate linear alkanes from branched or cyclic hydrocarbons.[8][9][10] Urea forms crystalline inclusion complexes with straight-chain alkanes, while branched and cyclic isomers are excluded.[11]

Experimental Protocol:

-

The crude n-nonane is dissolved in a suitable solvent like methanol.

-

A saturated solution of urea in methanol is added, and the mixture is stirred at room temperature.

-

The urea-n-nonane adduct precipitates as a solid and is collected by filtration.[9]

-

The adduct is washed with a cold solvent to remove any occluded impurities.

-

The pure n-nonane is recovered by decomposing the adduct with hot water. The n-nonane forms a separate layer that can be isolated.[8][9]

Use of Molecular Sieves

Molecular sieves are porous materials that can selectively adsorb molecules based on their size and shape.[12][13] They are particularly useful for removing small amounts of impurities, such as water or other small polar molecules, from n-nonane.[14][15]

Experimental Protocol:

-

Activated molecular sieves (typically 3Å or 4Å for water removal) are added to the crude n-nonane.[13]

-

The mixture is allowed to stand for several hours, with occasional swirling, to allow for the adsorption of impurities.

-

The purified n-nonane is then decanted or filtered from the molecular sieves.

Caption: Logical relationship of n-nonane purification steps.

By selecting the appropriate synthesis route and employing rigorous purification techniques, high-purity n-nonane suitable for demanding research and development applications can be reliably obtained. The choice of methodology will ultimately be guided by the specific purity requirements, scale of synthesis, and available resources.

References

- 1. byjus.com [byjus.com]

- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Purification [chem.rochester.edu]

- 7. chembam.com [chembam.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Video: Urea Adduction Purification for Uk'37 Paleothermometry [jove.com]

- 11. Urea extraction crystallization - Wikipedia [en.wikipedia.org]

- 12. medaad.com [medaad.com]

- 13. nboler.com [nboler.com]

- 14. agmcontainer.com [agmcontainer.com]

- 15. sse.co.th [sse.co.th]

A Technical Guide to the Natural Sources and Petroleum-Based Extraction of Nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane (C₉H₂₀) is a straight-chain alkane that, along with its 35 structural isomers, holds significance in various scientific and industrial applications. Primarily known as a component of fuels such as kerosene and diesel, this compound also serves as a solvent and is used in the synthesis of biodegradable detergents.[1] For researchers in drug development and other scientific fields, understanding the procurement of this compound from both natural and petroleum-based sources is crucial for its application as a standard, a solvent, or a starting material in chemical synthesis. This technical guide provides an in-depth overview of the natural occurrences of this compound and detailed methodologies for its extraction and purification from petroleum.

Petroleum as a Primary Source of this compound

Petroleum crude oil is the principal commercial source of this compound.[2] It exists as one of the many hydrocarbon constituents of this complex mixture. The isolation of this compound from crude oil is primarily achieved through fractional distillation, a process that separates compounds based on their boiling points.

Fractional Distillation of Petroleum